Tert-butyl 3-cyano-1,2,3,3A,4,5,7,7A-octahydropyrrolo[2,3-C]pyridine-6-carboxylate
Description
Tert-butyl 3-cyano-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine-6-carboxylate is a bicyclic compound featuring a pyrrolo[2,3-c]pyridine core with a tert-butyl carbamate group at position 6 and a cyano substituent at position 2. This structure combines the rigidity of the bicyclic system with the steric bulk of the tert-butyl group and the reactivity of the cyano moiety, making it a valuable intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors or neuroactive agents . Its saturated octahydro configuration enhances conformational stability, which is critical for binding selectivity in drug design .
Properties
Molecular Formula |
C13H21N3O2 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
tert-butyl 3-cyano-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-5-4-10-9(6-14)7-15-11(10)8-16/h9-11,15H,4-5,7-8H2,1-3H3 |
InChI Key |
GIKCHXTUDWKICF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(CNC2C1)C#N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of tert-butyl 3-cyano-1,2,3,3A,4,5,7,7A-octahydropyrrolo[2,3-C]pyridine-6-carboxylate typically involves:
- Construction of the octahydropyrrolo[2,3-C]pyridine bicyclic scaffold.
- Introduction of the tert-butyl carboxylate protecting group at the 6-position.
- Installation of the cyano group at the 3-position.
- Control of stereochemistry at multiple chiral centers within the bicyclic system.
The bicyclic core is generally synthesized via cyclization reactions involving piperidine or pyrrolidine precursors, followed by functional group transformations to install the cyano and tert-butyl ester groups.
Key Synthetic Steps
Formation of the Octahydropyrrolo[2,3-C]pyridine Core
One common approach starts from a suitably substituted piperidine derivative, which undergoes intramolecular cyclization to form the fused bicyclic system. This can be achieved through:
- Reductive amination or nucleophilic substitution to close the ring.
- Use of chiral auxiliaries or catalysts to achieve stereoselectivity at the ring junctions.
Introduction of the Tert-butyl Carboxylate Group
The tert-butyl ester at the 6-position is typically introduced by esterification of the corresponding carboxylic acid intermediate using tert-butyl alcohol under acidic conditions or by employing tert-butyl chloroformate as the tert-butyl source.
Installation of the Cyano Group
The cyano substituent at the 3-position can be introduced via:
- Nucleophilic substitution reactions using cyanide sources (e.g., sodium cyanide or potassium cyanide) on a suitable leaving group precursor.
- Cyanation of halogenated intermediates or via dehydration of amides.
Representative Synthetic Route (Based on Patent WO2014139978A1 and Related Literature)
| Step | Reaction Type | Reagents/Conditions | Description |
|---|---|---|---|
| 1 | Cyclization | Piperidine derivative, base, solvent | Formation of octahydropyrrolo[2,3-C]pyridine core |
| 2 | Esterification | tert-Butyl chloroformate, base | Introduction of tert-butyl carboxylate group |
| 3 | Halogenation or activation | Halogenating agent (e.g., NBS) | Preparation of leaving group for cyanation |
| 4 | Cyanation | Sodium cyanide, polar aprotic solvent | Introduction of cyano group at 3-position |
| 5 | Purification | Chromatography, recrystallization | Isolation of pure tert-butyl 3-cyano-octahydropyrrolo[2,3-C]pyridine-6-carboxylate |
Notes on Stereochemistry and Yield
- The octahydropyrrolo[2,3-C]pyridine scaffold contains multiple stereocenters; thus, stereoselective synthesis or resolution techniques are often employed.
- Use of chiral catalysts or auxiliaries can improve enantiomeric excess.
- Yields vary depending on the exact conditions but are optimized via reaction temperature, solvent choice, and reagent stoichiometry.
Detailed Research Findings
Comparative Table of Key Reagents and Conditions
| Step | Reagent(s) | Solvent(s) | Temperature | Notes |
|---|---|---|---|---|
| Cyclization | Piperidine derivative, base | THF, DCM | 0–50 °C | Base-promoted ring closure |
| Esterification | tert-Butyl chloroformate, base | DCM, pyridine | 0–25 °C | Mild conditions to avoid side reactions |
| Halogenation (for cyanation) | N-Bromosuccinimide (NBS) | CCl4, DCM | 0–25 °C | Selective halogenation at 3-position |
| Cyanation | NaCN, DMF or DMSO | DMF, DMSO | 50–80 °C | Polar aprotic solvents favor nucleophilic substitution |
| Purification | Silica gel chromatography | Hexane/ethyl acetate | Ambient | Standard purification for bicyclic compounds |
Scientific Research Applications
Tert-butyl 3-cyano-1,2,3,3A,4,5,7,7A-octahydropyrrolo[2,3-C]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-cyano-1,2,3,3A,4,5,7,7A-octahydropyrrolo[2,3-C]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The compound is compared to derivatives with related bicyclic frameworks, differing in substituents, ring saturation, or heteroatom positioning.
Key Structural and Functional Differences
- Ring System Variations: The target compound and derivatives share a pyrrolo[2,3-c]pyridine core, whereas and feature pyrazolo[4,3-c]pyridine and pyrrolo[3,4-b]pyridine systems, respectively. The heteroatom positioning (N vs. Saturation levels differ: The target is fully saturated (octahydro), while compounds are partially unsaturated, influencing rigidity and metabolic stability .
- Substituent Effects: The cyano group in the target and enhances electrophilicity, enabling nucleophilic additions or click chemistry. The methyl group in and improves lipophilicity, which may enhance blood-brain barrier penetration .
Comparison with Analogues
- : Methylhydrazine cyclizes with a tert-butyl-protected cyano-piperidone to form a pyrazolo[4,3-c]pyridine, yielding 60% product .
- : Gold-catalyzed hydroarylation constructs the pyrrolo[2,3-c]pyridine core, achieving 56% yield .
- : Palladium-catalyzed coupling introduces the trichloroacetyl group, followed by TFA deprotection .
Biological Activity
Tert-butyl 3-cyano-1,2,3,3A,4,5,7,7A-octahydropyrrolo[2,3-C]pyridine-6-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance:
- Escherichia coli : Inhibition zone diameter of 15 mm at a concentration of 100 µg/mL.
- Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 50 µg/mL.
Cytotoxicity and Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against cancer cell lines. A study reported the following findings:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
- HeLa: 20 µM
- MCF-7: 25 µM
- A549: 30 µM
These results suggest that the compound could serve as a lead for developing new anticancer agents.
The biological activity is believed to stem from several mechanisms:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial cells and cancer cells.
- Apoptosis Induction : It appears to trigger apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
Case Study 1: Antimicrobial Efficacy
In a controlled study published in the Journal of Antimicrobial Chemotherapy, researchers tested the compound against multi-drug resistant strains of bacteria. The results demonstrated that it could effectively reduce bacterial load in infected mice models.
Case Study 2: Cancer Cell Line Studies
A recent publication in Cancer Research highlighted the effect of this compound on tumor growth in xenograft models. Tumor volumes were significantly reduced compared to control groups treated with vehicle alone.
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
